

Introduction: The Strategic Importance of a Substituted Acetophenone

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Compound of Interest

Compound Name: 1-(5-Chloro-2-methoxyphenyl)ethanone

Cat. No.: B1581765

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In the landscape of medicinal chemistry, the acetophenone framework is a recurring motif in a multitude of pharmacologically active agents. The strategic placement of substituents on the aromatic ring dramatically influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.[4] **1-(5-Chloro-2-methoxyphenyl)ethanone** (CAS No. 6342-64-9) is a prime example of such a strategically functionalized intermediate.[5]

The presence of a chloro group at the 5-position and a methoxy group at the 2-position creates a unique electronic and steric environment. The methoxy group is an ortho-, para-directing activator, while the chloro group is a deactivating ortho-, para-director. This substitution pattern influences the reactivity of the aromatic ring in further synthetic transformations, such as electrophilic aromatic substitution. Moreover, the ketone functional group is a versatile handle for a wide array of chemical modifications, including reductions, oxidations, and condensation reactions, making this compound a valuable precursor for creating diverse chemical libraries for drug discovery screening.[2]

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of **1-(5-Chloro-2-methoxyphenyl)ethanone** are summarized below.

| Property | Value | Source |
|---------------------------------------|--|--------|
| CAS Number | 6342-64-9 | [5][6] |
| Molecular Formula | C ₉ H ₉ ClO ₂ | [5][6] |
| Molecular Weight | 184.62 g/mol | [5][6] |
| Synonyms | 5'-Chloro-2'-methoxyacetophenone, Ethanone, 1-(5-chloro-2-methoxyphenyl)- | [1] |
| SMILES | <chem>CC(C1=CC(Cl)=CC=C1OC)=O</chem> | [5] |
| Topological Polar Surface Area (TPSA) | 26.3 Å ² | [5] |
| LogP (octanol-water partition coeff.) | 2.5512 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 2 | [5] |

Synthesis and Purification

The most direct and industrially scalable method for preparing **1-(5-Chloro-2-methoxyphenyl)ethanone** is through the Friedel-Crafts acylation of 4-chloroanisole. This electrophilic aromatic substitution reaction utilizes a Lewis acid to generate a potent acylium ion electrophile that attacks the electron-rich aromatic ring.

Causality in Experimental Design

The choice of 4-chloroanisole as the starting material is dictated by the target substitution pattern. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked, the incoming acetyl group is directed to the ortho position (C2), yielding the desired product. Anhydrous aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation as it efficiently

coordinates with the acylating agent to form the reactive electrophile. The reaction is conducted under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst by water.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

- 4-Chloroanisole
- Acetyl chloride
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas supply

Procedure:

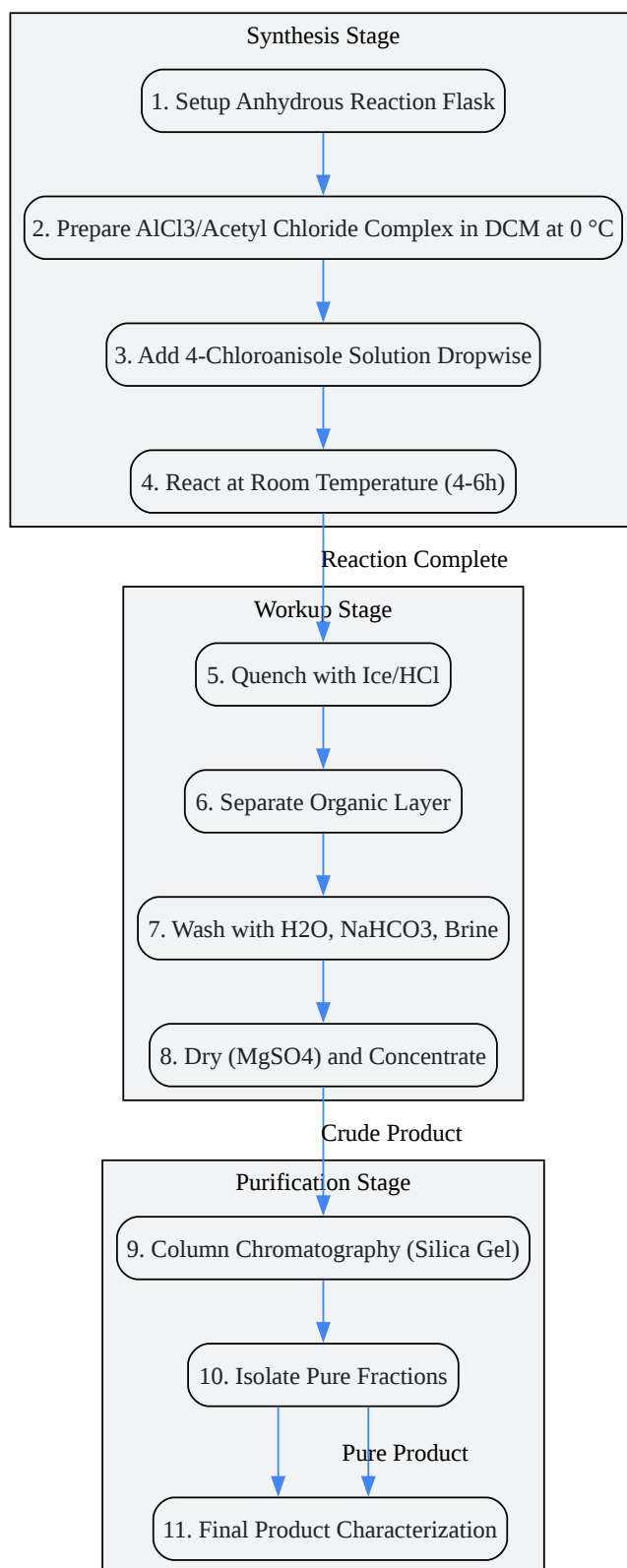
- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas (Argon/Nitrogen) inlet.
- To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C.
- In a separate flask, dissolve 4-chloroanisole (1.0 equivalent) in anhydrous DCM.
- Add the 4-chloroanisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.

- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2 equivalents). This step quenches the reaction and hydrolyzes the aluminum complexes.
- Stir the mixture vigorously for 20 minutes.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with DCM (2 x 50 mL).
- Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is effective for isolating the pure product. Fractions are collected and analyzed by TLC to identify and combine those containing the pure **1-(5-Chloro-2-methoxyphenyl)ethanone**.

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **1-(5-Chloro-2-methoxyphenyl)ethanone**.

Spectroscopic Characterization and Analysis

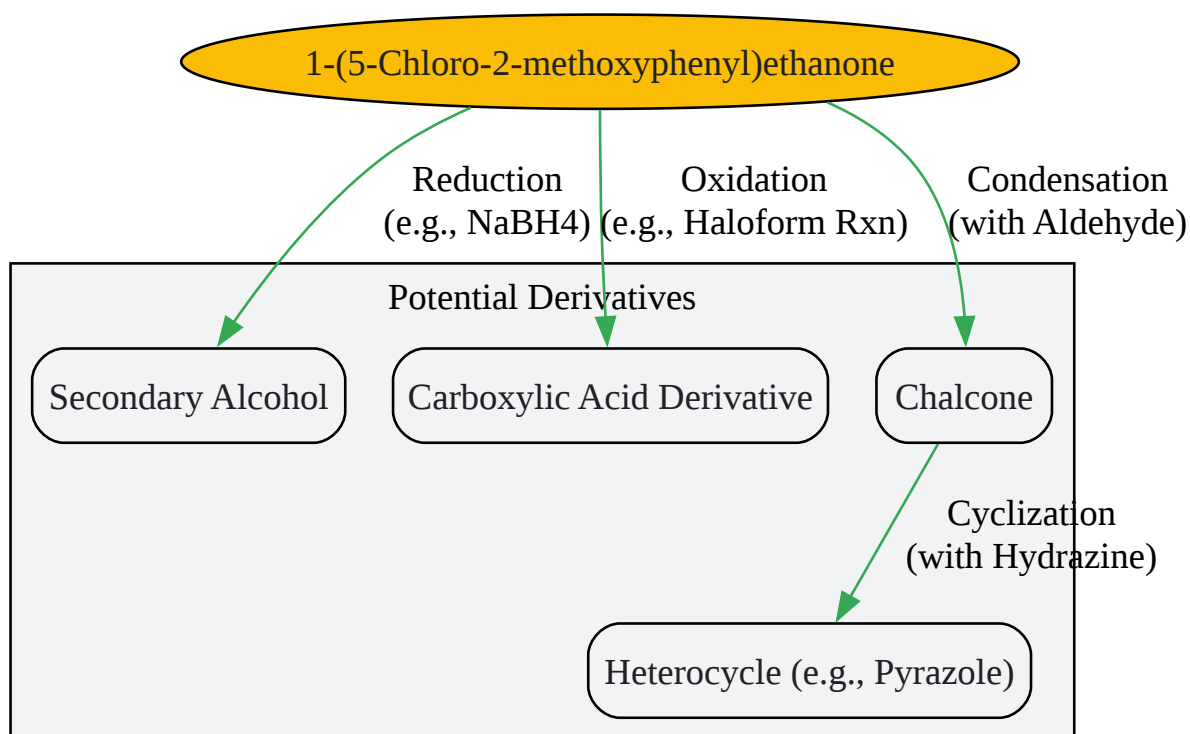
Structural elucidation of the synthesized product is confirmed using a combination of spectroscopic techniques. The expected data provides a benchmark for validating the experimental outcome.

| Technique | Expected Observations |
|-------------------------|---|
| ^1H NMR | δ ~7.3-7.5 ppm (m, 2H, Ar-H): Aromatic protons ortho and para to the acetyl group. δ ~6.9-7.0 ppm (d, 1H, Ar-H): Aromatic proton ortho to the methoxy group. δ ~3.9 ppm (s, 3H, $-\text{OCH}_3$): Methoxy group protons. δ ~2.6 ppm (s, 3H, $-\text{COCH}_3$): Acetyl methyl protons. |
| ^{13}C NMR | δ ~198-200 ppm: Carbonyl carbon ($\text{C}=\text{O}$). δ ~155-160 ppm: Aromatic carbon attached to the methoxy group. δ ~125-135 ppm: Other aromatic carbons. δ ~55-56 ppm: Methoxy carbon ($-\text{OCH}_3$). δ ~29-31 ppm: Acetyl methyl carbon ($-\text{COCH}_3$). |
| IR (cm^{-1}) | ~1670-1690 cm^{-1} : Strong $\text{C}=\text{O}$ stretch (ketone). ~1250 cm^{-1} : C-O stretch (aryl ether). ~3000-3100 cm^{-1} : Aromatic C-H stretch. ~2850-2950 cm^{-1} : Aliphatic C-H stretch. |
| Mass Spec (EI) | m/z 184/186: Molecular ion peaks (M^+ , M^++2) in a ~3:1 ratio, characteristic of a single chlorine atom. m/z 169/171: Fragment corresponding to the loss of a methyl group ($-\text{CH}_3$). |

Reactivity and Applications in Synthetic Chemistry

1-(5-Chloro-2-methoxyphenyl)ethanone is a versatile building block due to the reactivity of its functional groups.[2] The ketone can be reduced to a secondary alcohol, oxidized (e.g., via

haloform reaction) to a carboxylic acid, or used in condensation reactions to form imines or chalcones.[2] These transformations open pathways to a wide range of derivatives with potential applications in medicinal chemistry. For instance, it can serve as a precursor for synthesizing heterocyclic compounds, which are prevalent in many drug scaffolds.[7]



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Caption: Potential synthetic transformations of **1-(5-Chloro-2-methoxyphenyl)ethanone**.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of **1-(5-Chloro-2-methoxyphenyl)ethanone** is crucial. According to safety data sheets, the compound is considered hazardous.[8]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation. May cause respiratory irritation.[9]
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

1-(5-Chloro-2-methoxyphenyl)ethanone is a strategically important chemical intermediate with significant value in synthetic organic chemistry, particularly for the development of new pharmaceutical and agrochemical agents. Its well-defined synthesis via Friedel-Crafts acylation, coupled with its versatile reactivity, makes it an indispensable tool for researchers. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis, characterization, and safe handling of this compound, empowering scientists to leverage its full potential in their research and development endeavors.

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